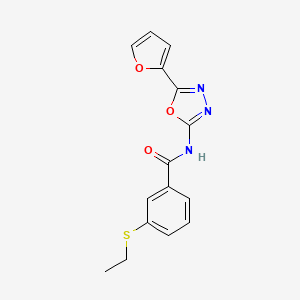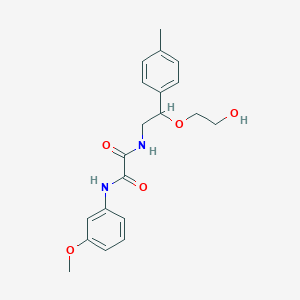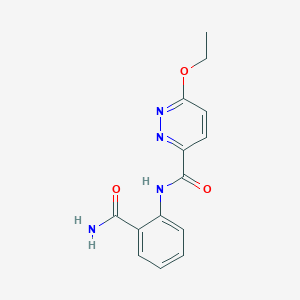![molecular formula C23H19N3O3S B2582043 4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 1903080-41-0](/img/structure/B2582043.png)
4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a thiophene group, a phenyl group, and a methoxy group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Thiophene Group: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridine.
Formation of the Dihydropyridine Core: The dihydropyridine core is formed through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Final Coupling and Functionalization: The final step involves coupling the dihydropyridine core with the pyridine-thiophene moiety and introducing the methoxy and phenyl groups through appropriate substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and organometallic reagents (Grignard reagents) are used under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides, sulfoxides, or sulfones.
Reduction: Formation of alcohols, amines, or reduced aromatic rings.
Substitution: Formation of halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,6-dihydropyridine-3-carboxamide: shares structural similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers.
Thiophene-containing Compounds: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide also share the thiophene moiety.
Uniqueness
Structural Uniqueness: The combination of a dihydropyridine core with a pyridine-thiophene moiety and specific functional groups makes this compound unique.
Biological Activity: Its unique structure imparts specific biological activities that may differ from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-methoxy-6-oxo-1-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-29-20-13-22(27)26(17-6-3-2-4-7-17)15-18(20)23(28)25-14-16-9-10-24-19(12-16)21-8-5-11-30-21/h2-13,15H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBECDCVBFPQTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NCC2=CC(=NC=C2)C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2581960.png)

![3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-chlorophenyl)urea](/img/structure/B2581963.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2581964.png)


![5,6-Dihydro-5-phenylindolo[2,3-b]indole](/img/structure/B2581968.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2581969.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2581970.png)





